4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It is classified as a pyrimidine derivative, which is notable for its structure that incorporates both piperazine and pyrazole moieties. The compound's molecular formula is C15H15ClN6, and it has a molecular weight of 306.77 g/mol.
This compound can be sourced from various chemical suppliers specializing in research chemicals. It is primarily classified under heterocyclic compounds due to the presence of multiple ring structures, specifically pyrimidine and pyrazole rings, which are known for their biological activities. The compound's CAS number is 2422329, making it identifiable in chemical databases such as PubChem.
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions:
These steps may require specific reagents and conditions, including temperature control and solvent selection, to ensure high yields and purity.
The molecular structure of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine features:
The compound's structural representation can be denoted by its SMILES notation: CC(C)N1C(=N2C=NC(=N1)C(=O)C=C2)C(C2=CC(=CC=C2)Cl)=N(C)C
.
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions typical for heterocyclic compounds:
The mechanism of action for compounds like 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine often involves:
Research into this compound's mechanism would require detailed binding studies and assays to elucidate its interactions at the molecular level.
The physical properties of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine include:
Chemical properties include:
This compound has potential applications in several scientific fields:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: